Ligand MonoPhos

Vue d'ensemble

Description

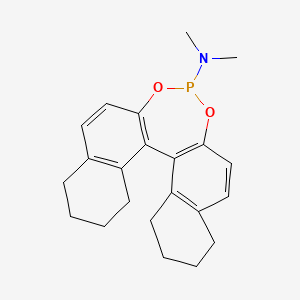

(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is a complex organic compound that belongs to the class of phosphine-phosphoramidite ligands. These compounds are known for their applications in asymmetric catalysis, particularly in the stereoselective preparation of various organic molecules. The compound’s unique structure, which includes a dioxaphosphepin ring system fused with a dinaphtho framework, makes it a valuable ligand in various chemical reactions.

Applications De Recherche Scientifique

(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine has several scientific research applications:

Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.

Medicine: Research is ongoing to explore its potential as a catalyst in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of fine chemicals and specialty materials.

Mécanisme D'action

MonoPhos Ligand, also known as (S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine, is a chiral, monodentate phosphoramidite based on the privileged BINOL platform . It has been used in various synthetic transformations, exhibiting high levels of enantiocontrol .

Target of Action

The primary targets of MonoPhos Ligand are organometallic reagents involved in asymmetric transformations . These include organozinc, organoaluminum reagents, and (E)-N-acylated dehydro-b-amino acid esters .

Mode of Action

MonoPhos Ligand interacts with its targets through metal-catalyzed asymmetric transformations . For instance, it has been used in copper-catalyzed 1,4-additions of organozinc reagents to cyclohexenones . The in situ formed zinc species originating from the cyclohexenone is readily trapped via a palladium-catalyzed allylation .

Biochemical Pathways

The biochemical pathways affected by MonoPhos Ligand involve the formation of chiral quaternary centers . These transformations include asymmetric 1,4-additions of organometallic reagents, allylic alkylations, and desymmetrization of meso-cycloalkene oxides .

Result of Action

The result of MonoPhos Ligand’s action is the formation of valuable chiral organics . For example, it has been used in highly selective hydrogenations of (E)-N-acylated dehydro-b-amino acid esters, affording the corresponding enantiopure b-amino acid derivatives .

Action Environment

The action of MonoPhos Ligand can be influenced by environmental factors such as pressure and temperature . For instance, it has been used in hydrogenations under low-pressure conditions . Furthermore, the ligand exhibits robust stability when combined with rhodium precatalysts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves the following steps:

Phosphination: The initial step involves the reaction of a dinaphtho compound with a chlorophosphine reagent in the presence of a base. This step forms the phosphine intermediate.

Amination: The phosphine intermediate is then reacted with a secondary amine, such as N,N-dimethylamine, to form the phosphoramidite ligand.

Cyclization: The final step involves the cyclization of the phosphoramidite ligand to form the dioxaphosphepin ring system.

The reaction conditions for these steps typically include the use of inert atmospheres (e.g., nitrogen or argon) and anhydrous solvents to prevent the hydrolysis of sensitive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine ligand.

Substitution: The compound can undergo substitution reactions where the phosphine or amine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong bases or nucleophiles under anhydrous conditions.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine

- Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4,4’-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis-

Uniqueness

(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is unique due to its specific stereochemistry and the presence of both phosphine and phosphoramidite functionalities. This dual functionality allows it to participate in a wider range of catalytic reactions compared to similar compounds .

Propriétés

IUPAC Name |

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZQADYWBXZQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P1OC2=C(C3=C(CCCC3)C=C2)C4=C(O1)C=CC5=C4CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701112928 | |

| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 8,9,10,11,12,13,14,15-octahydro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258223-37-8 | |

| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 8,9,10,11,12,13,14,15-octahydro-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258223-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 8,9,10,11,12,13,14,15-octahydro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)